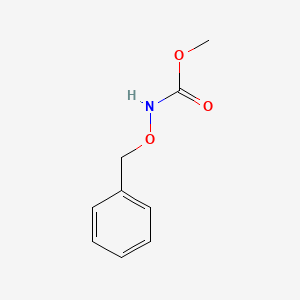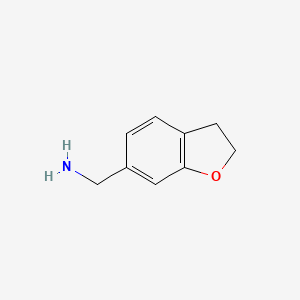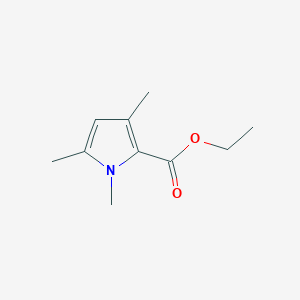
3-Methylphenethylamine
Übersicht
Beschreibung
3-Methylphenethylamine: is an organic compound with the chemical formula C₉H₁₃N . It is a derivative of phenethylamine, characterized by a methyl group attached to the third carbon of the benzene ring. This compound is known for its role as a trace amine associated receptor 1 (TAAR1) agonist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 3-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Methylphenethylamine can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve catalysts like aluminum chloride for Friedel-Crafts alkylation or acylation.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
Medicine:
Industry:
Wirkmechanismus
3-Methylphenethylamine exerts its effects primarily through activation of the trace amine associated receptor 1 (TAAR1). This receptor is a G protein-coupled receptor that modulates the release of neurotransmitters such as dopamine and serotonin. Activation of TAAR1 leads to various downstream effects, including changes in neural activity and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
- Amphetamine (α-methylphenethylamine)
- β-Methylphenethylamine
- N-Methylphenethylamine
Comparison:
- Amphetamine: Known for its potent stimulant effects and use in treating attention deficit hyperactivity disorder (ADHD). It has a methyl group on the alpha carbon, which significantly enhances its potency compared to 3-methylphenethylamine .
- β-Methylphenethylamine: Similar in structure but with a methyl group on the beta carbon, affecting its pharmacological profile .
- N-Methylphenethylamine: An isomer with a methyl group on the nitrogen, sharing similar TAAR1 agonist properties but differing in potency and metabolic stability .
This compound is unique due to its specific substitution pattern, which influences its interaction with TAAR1 and its overall pharmacological profile .
Eigenschaften
CAS-Nummer |
55755-17-4 |
|---|---|
Molekularformel |
C9H14N+ |
Molekulargewicht |
136.21 g/mol |
IUPAC-Name |
2-(3-methylphenyl)ethylazanium |
InChI |
InChI=1S/C9H13N/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6,10H2,1H3/p+1 |
InChI-Schlüssel |
GUERDLPJJJMIEU-UHFFFAOYSA-O |
SMILES |
CC1=CC(=CC=C1)CCN |
Kanonische SMILES |
CC1=CC(=CC=C1)CC[NH3+] |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride](/img/structure/B3144626.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/structure/B3144652.png)


![4-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3144671.png)
![4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine](/img/structure/B3144673.png)



![1-Acetyl-3,3-dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144722.png)
![N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine](/img/structure/B3144726.png)

